2-Hydroxyethyl nicotinate

Übersicht

Beschreibung

“2-Hydroxyethyl nicotinate” is a chemical compound that is related to niacin or vitamin B3 . It is also known as “xanthinol nicotinate” and is a potent vasodilator . It can easily pass through the cell membrane and once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .

Synthesis Analysis

The synthesis of 2-Hydroxyethyl nicotinate or related compounds has been studied in various contexts . For instance, a four-step synthesis of (S)-Nicotine, a related compound, has been described . This process involves the use of a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with lactone . The compound is then oxidized to the aldehyde using the Swern method .

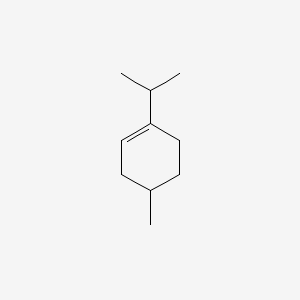

Molecular Structure Analysis

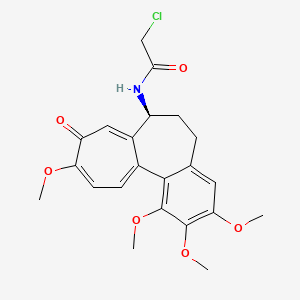

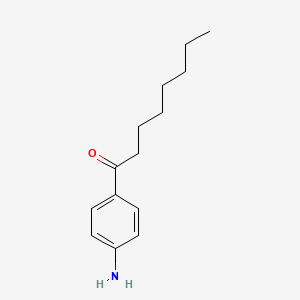

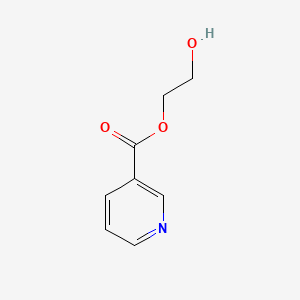

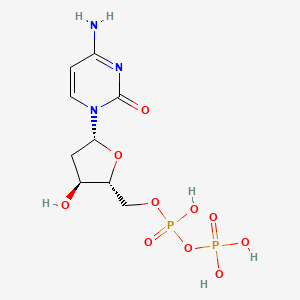

The molecular formula of 2-Hydroxyethyl nicotinate is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .

Wissenschaftliche Forschungsanwendungen

Hypolipidemic Agent

Etofibrate is a combination of niacin and clofibrate that acts as a hypolipidemic agent . It decreases plasma cholesterol and triglyceride concentrations and increases bile cholesterol content in rats .

Antiplatelet Activity

Etofibrate has been shown to decrease thromboxane formation and platelet aggregation . This could potentially make it useful in conditions where platelet aggregation is a problem, such as cardiovascular disease.

Viscosity Reduction

Etofibrate can decrease plasma viscosity . This could potentially improve blood flow in conditions where high plasma viscosity is a problem, such as in certain blood disorders.

Inhibition of Neointima Formation

Etofibrate has been shown to inhibit neointima formation in a carotid artery balloon injury rat model . This suggests it could potentially be useful in preventing restenosis (re-narrowing of blood vessels) after procedures like angioplasty.

Pain Relief

2-Hydroxyethyl nicotinate is used in pain relief sprays . It has a vasodilator property, enhances the topical penetration of active ingredients in creams and sprays, and also has an effective role for relief of pain and aches in joints, tendons, and muscles .

Controlled Release System

2-Hydroxyethyl nicotinate can be used in the preparation of hydrogels for controlled drug release . This could potentially improve the effectiveness and reduce the side effects of certain medications.

Wirkmechanismus

Target of Action

Etofibrate 2-Hydroxymethylnicotinate, also known as 2-Hydroxyethyl Nicotinate, is a fibrate produced by the combination of clofibrate ester linked to niacin

Mode of Action

It is known that the compound is a derivative of niacin, which is a coenzyme for many proteins involved in tissue respiration . The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP .

Biochemical Pathways

It is known that niacin, a component of this compound, plays a crucial role in various biochemical pathways, including those involved in tissue respiration .

Pharmacokinetics

It is known that the components of this compound, clofibrate and niacin, separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Result of Action

It is known that niacin, a component of this compound, influences cell metabolism through the nucleotides nad and nadp, which could potentially lead to an increase in glucose metabolism and energy gain .

Action Environment

It is known that environmental factors can play a significant role in the pharmacokinetics of drugs .

Eigenschaften

IUPAC Name |

2-hydroxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRNSLAFWRKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189697 | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etofibrate 2-hydroxymethylnicotinate | |

CAS RN |

3612-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

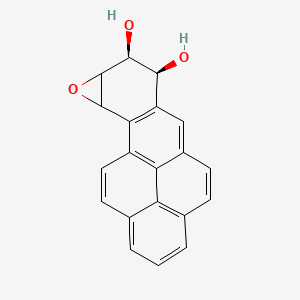

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)